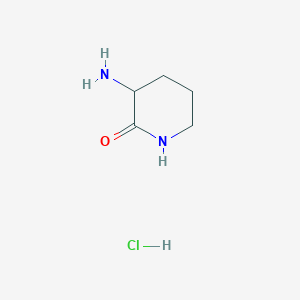

3-Aminopiperidin-2-one hydrochloride

Description

Significance as a Chiral Scaffold in Medicinal Chemistry

The paramount importance of 3-Aminopiperidin-2-one (B154931) hydrochloride lies in its nature as a chiral scaffold. In drug design, the three-dimensional arrangement of atoms is critical for a molecule's interaction with its biological target. The stereochemistry of the amino group on the piperidinone ring allows for the synthesis of enantiomerically pure compounds, which is crucial as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles. google.com

The rigid piperidinone ring system helps to constrain the conformation of the molecules synthesized from it, reducing the entropic penalty upon binding to a target protein and potentially leading to higher affinity and selectivity. This constrained geometry is a desirable feature for medicinal chemists aiming to design potent and specific inhibitors of enzymes or receptor antagonists.

The presence of both a nucleophilic amino group and a lactam functionality provides two distinct points for chemical modification, allowing for the facile introduction of a variety of substituents and the construction of diverse molecular architectures. This versatility has been exploited in the development of several classes of therapeutic agents.

Historical Context and Evolution of its Research

The exploration of 3-Aminopiperidin-2-one hydrochloride and its derivatives in medicinal chemistry has evolved significantly over the years. Early research focused on the fundamental synthesis of this chiral building block. For instance, methods were developed for the preparation of the (R)- and (S)-enantiomers from readily available chiral starting materials like D-ornithine and L-ornithine, respectively. google.comchemicalbook.com Patents filed in the mid-2000s detailed processes for the large-scale synthesis of (R)-3-aminopiperidine dihydrochloride (B599025), a closely related derivative, highlighting its growing importance as a key intermediate for pharmaceutical production. wipo.int

Initially, a significant focus of the research was on the use of the (R)-enantiomer of 3-aminopiperidine derivatives in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. wipo.int This application dominated the early landscape of its use in drug discovery.

Subsequently, the research interest in this compound and its analogs expanded to other therapeutic areas. More recent investigations have showcased its utility as a scaffold for the development of inhibitors of Factor XIa, a key target for novel anticoagulants with a potentially lower bleeding risk. researchgate.net Furthermore, the versatility of this scaffold has been demonstrated in the creation of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. medchemexpress.comnih.gov This expansion into different therapeutic targets underscores the adaptability and enduring value of the 3-aminopiperidin-2-one core structure.

Current Research Landscape and Future Directions

The current research landscape for this compound is vibrant and continues to expand. The focus remains on leveraging its chiral nature and conformational rigidity to design highly selective and potent modulators of various biological targets.

Table 1: Therapeutic Targets of this compound Derivatives

| Therapeutic Target | Disease Area | Example Drug Candidates/Leads |

|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Derivatives leading to approved drugs |

| Factor XIa | Thrombosis | Novel oral anticoagulants in development |

Future research is likely to explore the application of this versatile scaffold in other therapeutic areas. Its ability to serve as a constrained diamine mimic makes it an attractive starting point for the design of inhibitors for other proteases and peptidomimetics. The development of more efficient and stereoselective synthetic routes to access diverse derivatives of this compound will undoubtedly fuel further discoveries. Moreover, the exploration of the (S)-enantiomer, which has been historically less explored than the (R)-enantiomer, could unlock new biological activities and therapeutic opportunities. The continued investigation into the structure-activity relationships (SAR) of compounds derived from this scaffold will be crucial in designing next-generation therapeutics with improved efficacy and safety profiles. nih.gov

Propriétés

IUPAC Name |

3-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAYLURYAOXTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600004 | |

| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138377-80-7 | |

| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Chemistry of 3 Aminopiperidin 2 One Hydrochloride

Enantioselective Synthesis of Chiral 3-Aminopiperidin-2-one (B154931) Hydrochloride

The development of enantioselective methods to produce chiral 3-aminopiperidin-2-one hydrochloride is a significant area of research in process chemistry. These methods aim to establish the desired stereocenter with high fidelity, avoiding costly and inefficient resolution steps. Strategies range from classical cyclization of chiral pool starting materials to modern biocatalytic approaches.

Stereoselective Cyclization Strategies

One of the most direct approaches to chiral 3-aminopiperidin-2-one is the intramolecular cyclization of a linear precursor that already contains the required stereocenter. The choice of starting material, reaction conditions, and protecting group strategy are all critical to achieving high yield and stereochemical purity.

Naturally occurring amino acids serve as excellent chiral starting materials for the synthesis of 3-aminopiperidin-2-one. L- and D-ornithine, or their corresponding 2,5-diaminopentanoic acids, are common precursors. The synthesis involves the cyclization of a suitably protected derivative, such as an ester, to form the six-membered lactam ring.

For instance, (R)-3-aminopiperidin-2-one hydrochloride can be synthesized from (R)-2,5-diaminopentanoic acid hydrochloride. google.com This process typically involves two key steps: first, the esterification of the carboxylic acid, for example, by reacting it with acetyl chloride in methanol (B129727) to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride (B599025). google.com Subsequently, this ester is subjected to a base-mediated cyclization. A common method involves treating the methyl ester dihydrochloride with sodium methoxide (B1231860) in methanol. google.com The base neutralizes the ammonium (B1175870) hydrochlorides and promotes the intramolecular nucleophilic attack of the δ-amino group onto the ester carbonyl, leading to the formation of the piperidinone ring and elimination of methanol. The resulting (R)-3-aminopiperidin-2-one is then treated with an acid, such as acetyl chloride or hydrochloric acid, to precipitate the desired hydrochloride salt. google.com

This strategy leverages the inherent chirality of the starting amino acid to produce an enantiomerically pure product. The conditions for cyclization are critical; for example, the reaction is often performed at low temperatures (e.g., -10 °C to 15 °C) to control reactivity and minimize side reactions. google.comgoogle.com

Table 1: Example of Cyclization from Diaminopentanoic Acid Derivative

| Step | Reactant | Reagent(s) | Product | Key Conditions | Ref |

|---|---|---|---|---|---|

| Esterification | (R)-2,5-Diaminopentanoic acid hydrochloride | Acetyl chloride, Methanol | (R)-Methyl 2,5-diaminopentanoate dihydrochloride | 0 °C to 65 °C | google.com |

| Cyclization | (R)-Methyl 2,5-diaminopentanoate dihydrochloride | Sodium methoxide, Methanol | (R)-3-Aminopiperidin-2-one | -10 °C to -5 °C | google.com |

| Salt Formation | (R)-3-Aminopiperidin-2-one | Acetyl chloride, MTBE/Methanol | (R)-3-Aminopiperidin-2-one hydrochloride | 5 °C to 15 °C | google.com |

Protecting groups are essential in the synthesis of 3-aminopiperidin-2-one to prevent unwanted side reactions and to direct the cyclization process. The choice of protecting group for the amino functionalities can significantly impact the efficiency of the lactam formation.

In syntheses starting from diaminopentanoic acid, the amino groups are often protected as their hydrochloride salts during the esterification step. google.com During the base-mediated cyclization, the protecting protons are removed in situ. However, in more complex, multi-step syntheses, particularly those involving enzymatic transformations, specific N-protecting groups are required. The carboxybenzyl (Cbz) group is a common choice. rsc.orgresearchgate.net Research has shown that in certain biocatalytic systems designed to produce aminopiperidines, enzymes exhibit a high degree of selectivity for the protecting group. For example, in an enzyme cascade using galactose oxidase and imine reductase, N-Cbz protected substrates showed the highest activity, while unprotected and Boc-protected derivatives were not well accepted. researchgate.net

The formation of the 3-aminopiperidin-2-one ring is an example of an intramolecular nucleophilic acyl substitution, specifically an amidation, leading to a δ-lactam. The mechanism involves the nucleophilic attack of the δ-amino group on the electrophilic carbonyl carbon of an ester or activated carboxylic acid.

This process results in a tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of a leaving group (e.g., an alkoxide from an ester). The rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific substrate and reaction conditions.

While the fundamental mechanism is well-understood, achieving high stereoselectivity in more complex cyclizations remains a challenge. researchgate.net The stereochemical outcome is often controlled by the pre-existing stereocenter at the α-carbon. The reaction is typically designed to proceed with retention of configuration at this center. Factors such as solvent polarity can influence the stability of intermediates and transition states. In some related syntheses, such as the formation of β-lactams, non-polar solvents have been shown to favor certain stereoisomers by influencing the geometry of key zwitterionic intermediates before the final ring closure. nih.gov For the formation of 3-aminopiperidin-2-one from chiral amino acid derivatives, the primary mechanistic goal is to ensure that the intramolecular cyclization occurs efficiently without racemization of the α-stereocenter.

Biocatalytic and Enzymatic Approaches for Chiral Purity

Biocatalysis offers a powerful, green alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes operate under mild conditions with high stereo- and regioselectivity, making them ideal for the production of enantiopure pharmaceutical intermediates like 3-aminopiperidin-2-one.

Multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidines. One such strategy employs a combination of galactose oxidase (GOase) and an imine reductase (IRED) in a one-pot reaction. rsc.orgrsc.orgmanchester.ac.uk This system converts an N-Cbz-protected L-ornithinol (a reduced form of ornithine) into L-3-N-Cbz-aminopiperidine. rsc.orgresearchgate.net The GOase oxidizes the primary alcohol of the substrate to an aldehyde, which spontaneously cyclizes to a cyclic imine intermediate. This intermediate is then stereoselectively reduced by the IRED to yield the enantiopure aminopiperidine. rsc.orgresearchgate.net While this specific cascade produces the corresponding aminopiperidine rather than the lactam, it highlights the potential of enzymatic methods to construct the chiral piperidine (B6355638) core with high enantiopurity from amino acid-derived precursors. rsc.org

Transaminases (TAs), particularly ω-transaminases, are highly valuable enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This technology has been successfully applied to the synthesis of precursors for 3-aminopiperidin-2-one.

The general strategy involves the transamination of a protected 3-piperidone derivative. For example, N-protected 3-piperidones (e.g., N-Boc- or N-Cbz-3-piperidone) can be converted into the corresponding (R)- or (S)-N-protected-3-aminopiperidine using an appropriate (R)- or (S)-selective transaminase and an amino donor like isopropylamine. google.comgoogle.com This enzymatic step establishes the crucial C3 stereocenter with very high enantiomeric excess (ee > 99%). google.com The resulting protected aminopiperidine is a direct precursor that can be further processed.

Table 2: Example of Transaminase-Mediated Synthesis of a Precursor

| Substrate | Enzyme | Amino Donor | Product | Key Features | Ref |

|---|---|---|---|---|---|

| N-ethoxycarbonyl-3-piperidone | ω-transaminase | Isopropylamine | N-ethoxycarbonyl-(R)-3-aminopiperidine | Reaction at pH 9.0, 45°C; establishes chirality at C3. | google.com |

| N-tert-butoxycarbonyl-3-piperidone | Transaminase catalyst (proprietary) | Amine donor | (R)-1-tert-butoxycarbonyl-3-aminopiperidine | Achieves >99.77% ee without resolution. | google.com |

Enantiomeric Excess and Resolution Techniques

The enantiomeric purity of 3-aminopiperidin-2-one is a critical factor, particularly in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental. Enantiomeric excess (e.e.) is a measure of this purity, representing the difference in the amount of one enantiomer compared to the other in a mixture. libretexts.org Achieving a high enantiomeric excess is a key objective in the synthesis of chiral molecules like 3-aminopiperidin-2-one.

Several techniques are employed to obtain enantiomerically enriched or pure 3-aminopiperidin-2-one. One common approach is chiral resolution , which involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org This can be accomplished by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the individual, enantiomerically pure amines.

Another powerful method for determining and achieving high enantiomeric excess is through chiral chromatography . Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate and quantify the individual enantiomers in a mixture. masterorganicchemistry.com This analytical method is crucial for assessing the success of a stereoselective synthesis or a resolution process.

Furthermore, biocatalytic methods are gaining prominence for their high stereoselectivity. rsc.org Enzymes can be used to selectively produce the desired enantiomer of 3-aminopiperidin-2-one or its precursors, often resulting in very high enantiomeric excess without the need for subsequent resolution. rsc.org

| Technique | Description | Application to 3-Aminopiperidin-2-one |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation (e.g., crystallization) and removal of the resolving agent. libretexts.org | Can be applied to racemic 3-aminopiperidin-2-one or its synthetic intermediates to isolate the desired enantiomer. |

| Chiral Chromatography (HPLC/GC) | An analytical technique that uses a chiral stationary phase to separate enantiomers, allowing for the determination of enantiomeric excess. masterorganicchemistry.com | Used to quantify the enantiomeric purity of 3-aminopiperidin-2-one samples and to monitor the effectiveness of asymmetric syntheses or resolutions. |

| Biocatalysis | The use of enzymes to catalyze stereoselective reactions, leading to the formation of a single enantiomer. rsc.org | Enzymatic cascades can be designed for the chiral synthesis of protected 3-aminopiperidines, offering a direct route to enantiomerically pure products. rsc.org |

Diastereoselective Synthesis of Substituted 3-Aminopiperidin-2-ones

The synthesis of substituted 3-aminopiperidin-2-ones, where additional chiral centers are present, requires control over the relative stereochemistry of these centers. This is known as diastereoselective synthesis. Achieving high diastereoselectivity is crucial as different diastereomers can have vastly different biological activities.

Cuprate (B13416276) Addition and Racemization-Free Reductive Amination

One effective strategy for the diastereoselective synthesis of substituted 3-aminopiperidin-2-ones involves a cuprate addition to an α,β-unsaturated lactam. This reaction establishes a new stereocenter with a specific orientation relative to the existing stereocenter at the 3-position. The choice of the cuprate reagent and reaction conditions can significantly influence the diastereoselectivity of this transformation.

Following the cuprate addition, a key step is the introduction of the amino group at the 3-position. Reductive amination is a widely used method for this purpose. youtube.comyoutube.com This process typically involves the reaction of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com A critical challenge in this step is to prevent racemization of the stereocenter adjacent to the newly formed amino group. The development of racemization-free reductive amination protocols is therefore a significant area of research. These methods often employ specific reducing agents and carefully controlled reaction conditions to preserve the stereochemical integrity of the molecule.

Recent advancements have focused on iridium-catalyzed reductive coupling reactions, which have shown high efficiency and chemoselectivity in the synthesis of tertiary amines from amides and Grignard reagents. researchgate.netrsc.org Such methodologies could potentially be adapted for the synthesis of substituted 3-aminopiperidin-2-ones, offering a practical and scalable approach.

Optimization of Synthetic Pathways for Scalability and Efficiency

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges. Optimization of synthetic pathways is essential to ensure that the process is not only high-yielding but also cost-effective, safe, and environmentally sustainable on a large scale.

Development of Cost-Effective and Reproducible Routes

A primary goal in process chemistry is the development of synthetic routes that are both economical and reliable. For this compound, this involves selecting starting materials that are readily available and inexpensive. The synthetic route should also be robust and reproducible, meaning it consistently delivers the desired product in high yield and purity. google.comgoogle.com

One patented method for the large-scale production of (R)-3-aminopiperidine dihydrochloride, a derivative of 3-aminopiperidin-2-one, highlights a cost-effective approach starting from (R)-2,5-diaminopentanoic acid hydrochloride. google.com This process emphasizes scalability, with the potential to produce quantities exceeding one kilogram. google.comwipo.int

| Starting Material | Key Transformation | Advantages | Reference |

| (R)-2,5-diaminopentanoic acid hydrochloride | Esterification followed by cyclization | Cost-effective, scalable, reproducible | google.com |

| D-Glutamic acid | Multi-step synthesis involving protection, reduction, and cyclization | Utilizes an inexpensive chiral pool starting material | google.com |

Process Chemistry for Industrial-Scale Production

Industrial-scale production necessitates a focus on process chemistry, which addresses the practical aspects of running a chemical reaction on a large scale. This includes considerations such as heat transfer, mass transfer, reaction kinetics, and safety. For the synthesis of this compound, this involves designing reactors and processes that can handle large volumes of reagents and solvents safely and efficiently. google.comgoogle.com

The synthesis of (R)-3-aminopiperidin-2-one hydrochloride has been described in processes designed for kilogram-scale production. google.comwipo.int These methods often involve the cyclization of a linear precursor, such as (R)-methyl 2,5-diaminopentanoate dihydrochloride, in the presence of a base. google.com The subsequent reduction of the lactam to the corresponding piperidine is also a critical step that must be optimized for large-scale operations. wipo.int

Solvent System and Temperature Control in Reaction Optimization

The choice of solvent and the precise control of reaction temperature are critical parameters in optimizing a synthetic process for scalability and efficiency. Solvents can influence reaction rates, yields, and the purity of the product. For industrial applications, factors such as solvent cost, toxicity, and ease of recovery are also important considerations.

In the synthesis of (R)-3-aminopiperidin-2-one hydrochloride, specific solvent systems and temperature ranges are crucial for achieving high yields and purity. For example, the cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride is often carried out in methanol at low temperatures (e.g., -10°C to 0°C). google.com Similarly, the subsequent reduction of the lactam using a reducing agent like lithium aluminum hydride is typically performed in a solvent like tetrahydrofuran (B95107) (THF) with careful temperature control to manage the exothermic nature of the reaction. google.com

A Chinese patent describes a process where the reaction temperature for the formation of N-tert-butyloxycarbonyl-D-glutamic acid dimethyl ester is controlled at 30 ± 5 °C. google.com This level of temperature control is essential for ensuring the desired reaction outcome and minimizing the formation of byproducts.

| Reaction Step | Solvent System | Temperature Control | Significance | Reference |

| Cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride | Methanol | -10°C to 0°C | Controls reaction rate and minimizes side reactions. | google.com |

| Reduction of (R)-3-aminopiperidin-2-one hydrochloride | Tetrahydrofuran (THF) | 10°C to 70°C | Ensures a safe and efficient reduction process. | google.com |

| Formation of N-tert-butyloxycarbonyl-D-glutamic acid dimethyl ester | Methanol and Dioxane | 30 ± 5°C | Optimizes yield and purity of the intermediate. | google.com |

Formation and Properties of Hydrochloride Salts

The conversion of 3-aminopiperidin-2-one into its hydrochloride salt is a critical step in its synthesis and application in further chemical research. This salt form often presents more favorable physicochemical properties compared to the free base, enhancing its utility as a stable intermediate for the synthesis of complex molecules.

Methods for Hydrochloride Formation

The preparation of this compound can be achieved through several synthetic routes, often involving the cyclization of a precursor followed by treatment with hydrochloric acid or by direct salt formation from the isolated free base. The choice of method can depend on the desired stereochemistry and the scale of the reaction.

One common strategy begins with a protected amino acid derivative. For instance, the synthesis of (S)-3-aminopiperidin-2-one hydrochloride can start from L-ornithine hydrochloride. chemicalbook.com This process involves an initial esterification and protection step using trimethylchlorosilane in methanol, followed by cyclization induced by a base like sodium ethoxide. The final step is the neutralization of the reaction mixture with aqueous hydrochloric acid (HCl) to form the desired hydrochloride salt. chemicalbook.com The crude product is then typically purified through recrystallization or chromatography. chemicalbook.com

Another widely documented approach, particularly for the (R)-enantiomer, starts from (R)-2,5-diaminopentanoic acid hydrochloride or its methyl ester. google.comgoogle.comwipo.int The synthesis involves cyclization using a base such as sodium methoxide, followed by the introduction of acetyl chloride or gaseous hydrogen chloride in a suitable solvent like methanol or a methyl tert-butyl ether/methanol mixture to precipitate the hydrochloride salt. google.comgoogle.com

Additionally, the hydrochloride salt can be formed from a resolved intermediate. For example, (R)-3-aminopiperidine can be resolved using a chiral acid like (D)-tartaric acid. The resulting diastereomeric salt, (R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid salt, can then be treated with a solution of hydrogen chloride in an alcohol, such as isopropyl alcohol, to yield the desired (R)-3-aminopiperidine hydrochloride. google.com A similar acid exchange reaction can be performed via acidic hydrolysis of an N-acetylated precursor using hydrochloric acid. google.com In some procedures, the final step involves reacting an N-protected aminopiperidine, such as (R)-N-valeryl-3-amino piperidine, directly with a solution of hydrochloric acid and an alcohol to yield the final product. google.com

Table 1: Selected Methods for Hydrochloride Formation

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| L-ornithine hydrochloride | Trimethylchlorosilane, Methanol, Sodium ethoxide, 6N HCl | Cyclization of the amino acid derivative followed by neutralization with aqueous HCl to form the salt. | chemicalbook.com |

| (R)-methyl 2,5-diaminopentanoate dihydrochloride | Sodium methoxide, Acetyl chloride, Methanol | Base-mediated cyclization followed by treatment with an acid source to form the hydrochloride salt. | google.comgoogle.com |

| (R)-3-aminopiperidine dibenzoyl-(D)-tartaric acid salt | Hydrogen chloride in Isopropyl alcohol | Acid exchange reaction on a resolved intermediate to yield the enantiomerically pure hydrochloride salt. | google.com |

| (R)-N-valeryl-3-amino piperidine | Hydrochloric acid, Alcohol | Deprotection and salt formation in a mixed solution of hydrochloric acid and alcohol. | google.com |

Impact of Salt Formation on Research Utility

The conversion of 3-aminopiperidin-2-one to its hydrochloride salt significantly enhances its utility in a research and development context. Salt formation is a common strategy in medicinal chemistry to improve the physicochemical properties of a compound, such as its stability, solubility, and ease of handling. nih.gov

The hydrochloride salt of 3-aminopiperidin-2-one is typically a crystalline solid that is more stable and less hygroscopic than the corresponding free base. chemicalbook.com This improved stability facilitates long-term storage and simplifies handling during complex synthetic procedures. Furthermore, hydrochloride salts generally exhibit increased solubility in aqueous and protic solvents. nih.gov This enhanced solubility is advantageous for subsequent reaction steps that may be conducted in aqueous or alcoholic media and can improve the potential for developing formulations for in vivo studies. nih.gov

The primary research utility of this compound lies in its role as a key chiral building block for the synthesis of pharmacologically active molecules. google.compatsnap.com Specifically, the (R)-enantiomer is a crucial intermediate in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type II diabetes. google.comwipo.intpatsnap.com Prominent examples of such drugs synthesized from this intermediate include Alogliptin and Linagliptin (B1675411). patsnap.com

Beyond diabetes medication, derivatives of 3-aminopiperidin-2-one are being explored for other therapeutic applications. Recent research has identified novel 3-aminopiperidin-2-one-based antagonists for the calcitonin gene-related peptide (CGRP) receptor, which are being investigated for the treatment of migraines. nih.gov Additionally, peptide analogues incorporating the 3-aminopiperidine structure have been synthesized as potential selective inhibitors of the bacterial cysteine protease IdeS, an enzyme produced by Streptococcus pyogenes. nih.gov In all these applications, the hydrochloride salt serves as a reliable and well-characterized starting material for the synthesis of these more complex target molecules.

Table 2: Research Applications of this compound

| Therapeutic Area | Target Molecule/Class | Role of 3-Aminopiperidin-2-one HCl | Reference |

|---|---|---|---|

| Type II Diabetes | Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors (e.g., Alogliptin, Linagliptin) | Key chiral intermediate for the synthesis of the active pharmaceutical ingredient. | google.comwipo.intpatsnap.com |

| Migraine | Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists | Core structural component for a novel series of antagonists. | nih.gov |

| Bacterial Infections | Inhibitors of Cysteine Protease IdeS | Scaffold for creating peptide analogues with inhibitory activity. | nih.gov |

Molecular and Biochemical Mechanisms of Action of 3 Aminopiperidin 2 One Hydrochloride Derivatives

Enzymatic Inhibition and Target Specificity Studies

Derivatives of 3-aminopiperidin-2-one (B154931) hydrochloride have been shown to be effective inhibitors of several enzymes, with a high degree of specificity. This targeted inhibition is a key aspect of their mechanism of action.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A significant area of research for 3-aminopiperidine derivatives has been their role as inhibitors of dipeptidyl peptidase IV (DPP-IV). nih.govnih.govnih.gov DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov The inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin (B600854) secretion and improved glucose control. nih.govnih.gov

Derivatives of 3-aminopiperidine have been identified as potent, selective, and orally bioavailable DPP-IV inhibitors. nih.govwipo.intgoogle.com The 3-aminopiperidine moiety is a key structural feature that interacts with the active site of the DPP-IV enzyme. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the piperidine (B6355638) ring and the amino group can significantly influence the inhibitory potency and selectivity. nih.govnih.govresearchgate.net For instance, a novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potent DPP-4 inhibitors, with some compounds exhibiting significant inhibitory activity. nih.gov The binding of these inhibitors is typically competitive and reversible.

| Compound Derivative | Substitution Pattern | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (9i) | Chloro substitution on phenyl moiety of 6-bromo quinazoline (B50416) ring | 9.25 ± 0.57 | Competitive |

| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (9c) | 4-Cl substitution on phenyl moiety | 15.3 ± 0.65 | Not Specified |

| 3-aminocoumarin derivative (31) | Structurally similar to 3-aminopiperidine | 3.16 | Not Specified |

Modulation of DNA Synthesis Enzymes (e.g., Benzoate)

Currently, there is no scientific literature available that describes the modulation of DNA synthesis enzymes by 3-aminopiperidin-2-one hydrochloride derivatives, specifically in relation to benzoate.

Interaction with Cereblon (CRBN)

The compound "pomalidomide" contains a glutarimide (B196013) ring, which is structurally related to the 3-aminopiperidin-2-one core. Pomalidomide (B1683931) and its derivatives are known as immunomodulatory drugs (IMiDs). nih.govelsevierpure.com A key breakthrough in understanding the mechanism of these drugs was the identification of Cereblon (CRBN) as their primary direct target. nih.govrsc.org It is important to note that "Pomalidomide Synthetase" is not a recognized scientific term; the correct target is the protein Cereblon.

Cereblon is a component of the Cullin-RING E3 ubiquitin ligase complex, specifically CRL4^CRBN^. nih.govbinasss.sa.cr IMiDs, including pomalidomide, act as a "molecular glue" by binding to Cereblon. This binding alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins that are not normally recognized by the complex. rsc.org These "neosubstrates" include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of certain cancer cells, such as those in multiple myeloma. rsc.orgbinasss.sa.cr The degradation of these transcription factors is a key part of the anti-tumor activity of pomalidomide. patsnap.commedchemexpress.com

| Component | Function |

|---|---|

| Cullin 4 (CUL4) | Scaffold protein that assembles the complex. |

| Regulator of Cullins 1 (ROC1) | RING finger protein that recruits the E2 ubiquitin-conjugating enzyme. |

| DNA Damage-Binding Protein 1 (DDB1) | Linker protein that connects Cereblon to CUL4. |

| Cereblon (CRBN) | Substrate receptor that binds to the target protein for ubiquitination. |

Selective Inhibition of Bacterial Cysteine Proteases (e.g., IdeS)

Research has demonstrated that peptide analogues based on the 3-aminopiperidine scaffold can act as selective, noncovalent inhibitors of bacterial cysteine proteases. acs.orgnih.gov Specifically, these derivatives have been shown to inhibit the Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS). acs.orgnih.gov IdeS is a cysteine protease with high specificity for cleaving IgG antibodies, playing a role in the bacteria's evasion of the host immune response.

A study investigating a series of peptide analogues containing a piperidine moiety found that several of these compounds were active inhibitors of IdeS. acs.orgacs.org The inhibitory activity and selectivity were found to be dependent on the specific structure of the analogue. For example, smaller analogues demonstrated high selectivity for IdeS over other cysteine proteases like SpeB and papain. acs.orgnih.gov This selectivity is a crucial aspect for potential therapeutic applications, as it would minimize off-target effects.

| Compound | Description | IdeS Inhibition | Selectivity Profile |

|---|---|---|---|

| (S)-pipG ((S)-3) | Piperidine moiety replacing Gly236 in an IgG hinge region peptide analogue | Potent inhibitor | High selectivity for IdeS; hardly affects papain and does not inhibit SpeB. |

| (R)-LpipG ((R)-7) | Piperidine moiety replacing Gly236 in an IgG hinge region peptide analogue | Potent inhibitor | High selectivity for IdeS; hardly affects papain and does not inhibit SpeB. |

| (R)-pipGP ((R)-16) | Piperidine moiety replacing Gly236 in an IgG hinge region peptide analogue | Most active inhibitor of IdeS | Also active toward papain, but no inhibitory activity toward SpeB. |

| (S)-LpipGP ((S)-18) | Piperidine moiety replacing Gly236 in an IgG hinge region peptide analogue | Most active inhibitor of IdeS | Also active toward papain, but no inhibitory activity toward SpeB. |

Cellular and Molecular Pathway Interrogation

Beyond direct enzyme inhibition, derivatives of this compound can influence complex cellular and molecular pathways, such as those involved in the formation of new blood vessels.

Antiangiogenic Properties

Pomalidomide, a derivative of thalidomide (B1683933) that contains a structure related to 3-aminopiperidin-2-one, exhibits potent antiangiogenic properties. patsnap.comwikipedia.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. patsnap.com The antiangiogenic effects of pomalidomide contribute significantly to its anti-cancer activity. nih.govnih.gov

The mechanism of this antiangiogenic activity involves the inhibition of key pro-angiogenic factors. patsnap.com Pomalidomide has been shown to downregulate the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), both of which are crucial for stimulating the formation of new blood vessels. patsnap.com By inhibiting these factors, pomalidomide can effectively reduce the blood supply to tumors, thereby hindering their growth and spread. patsnap.com It is noteworthy that pomalidomide has been found to be a more potent inhibitor of VEGF-driven angiogenesis than thalidomide. pnas.org

| Mechanism | Key Molecular Targets | Effect |

|---|---|---|

| Inhibition of Pro-angiogenic Factors | Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF) | Downregulation of expression, leading to reduced stimulation of new blood vessel formation. |

| Disruption of Tumor Microenvironment | Modulation of cytokine and chemokine production | Creates a less favorable environment for tumor growth and angiogenesis. |

Regulation of Inflammatory Cytokines (e.g., TNF-α)

Derivatives of this compound have been investigated for their potential to modulate the production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). The regulation of these cytokines is a critical aspect of the inflammatory response. Research into various chemical structures has revealed that certain derivatives can effectively suppress the production of pro-inflammatory mediators. For instance, studies on tetrahydropiperic acid (THPA), which shares a piperidine ring structure, have shown that it can effectively suppress the production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. nih.gov This suppression is a key indicator of the anti-inflammatory potential of these compounds. nih.gov

The mechanism of this regulation often involves the downregulation of signaling pathways that lead to the expression of inflammatory cytokine genes. For example, the NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of TNF-α. nih.gov The therapeutic potential of targeting TNF-α is well-established, with anti-TNF-α therapies demonstrating the ability to rapidly down-regulate a range of cytokines and acute-phase proteins, leading to clinical benefits in inflammatory conditions like rheumatoid arthritis. nih.gov This highlights the importance of developing compounds that can effectively modulate TNF-α levels.

Furthermore, research on other heterocyclic compounds, such as pyrrolo[3,4-d]pyridazinone derivatives, has also shown a capacity to decrease TNF-α levels in inflamed tissues. mdpi.com This suggests that the broader class of nitrogen-containing heterocyclic compounds, which includes the 3-aminopiperidin-2-one scaffold, holds promise for the development of novel anti-inflammatory agents that act by regulating key cytokines like TNF-α. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The relationship between the chemical structure of a compound and its biological activity is a fundamental concept in medicinal chemistry. collaborativedrug.com Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial for optimizing lead compounds to enhance their potency and selectivity. collaborativedrug.comdrugdesign.org

Correlation of Structural Modifications with Biological Potency

The biological potency of this compound derivatives is intricately linked to their structural features. Modifications to different parts of the molecule can significantly impact its interaction with biological targets and, consequently, its therapeutic effect.

Key structural modifications and their impact on biological potency include:

Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring are critical. For example, in a series of cannabinoid CB1 receptor antagonists, modifications to the aminopiperidine region, including the substitution of alkyl hydrazines and amines of varying lengths, were explored. nih.gov It was observed that increasing the length and bulk of the substituent generally led to increased receptor affinity and efficacy, up to a certain point. nih.gov

Aromatic and Heterocyclic Rings: The presence and nature of aromatic or heterocyclic rings attached to the core structure play a significant role. In studies of YC-1 derivatives, modifications to the aromatic and furyl rings were a primary focus. nih.gov For instance, substitutions at the R1 position with an aromatic ring were found to be necessary for a broad spectrum of antiplatelet activities. nih.gov Similarly, at the R2 position, maintaining an aromatic or heterocyclic ring with a side chain was crucial for good activity in inhibiting VEGF. nih.gov

Functional Groups: Specific functional groups can act as key interaction points with the target receptor. The presence of a carbonyl group (C=O) in pyrazolopyridines, for example, suggests a potential hydrogen bond interaction with the receptor site. drugdesign.org The conversion of a hydroxyl group to an ether in certain YC-1 analogs resulted in a considerable increase in antiplatelet activity. nih.gov

The following table summarizes the correlation of structural modifications with biological potency based on research findings:

| Structural Modification | Effect on Biological Potency | Example Compound Class | Reference |

| Increasing alkyl chain length on aminopiperidine | Increased receptor affinity and efficacy up to a certain length | Cannabinoid CB1 Receptor Antagonists | nih.gov |

| Substitution with aromatic ring at R1 position | Necessary for broad-spectrum antiplatelet activity | YC-1 Derivatives | nih.gov |

| Maintaining aromatic/heterocyclic ring with side chain at R2 position | Essential for good VEGF inhibitory activity | Benzimidazole Derivatives | nih.gov |

| Presence of a C=O group | Potential for hydrogen bond formation with the receptor | Pyrazolopyridines | drugdesign.org |

| Conversion of hydroxyl to ether | Significantly increased antiplatelet activity | YC-1 Analogs | nih.gov |

Chirality and its Influence on Receptor Binding and Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on the biological activity of a drug. The different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

For this compound and its derivatives, the chiral center at the 3-position of the piperidine ring means that the compound can exist as two enantiomers, (R)-3-aminopiperidin-2-one and (S)-3-aminopiperidin-2-one. The spatial arrangement of the amino group is different in these two enantiomers, which can lead to significant differences in their ability to bind to a specific receptor.

The influence of chirality on receptor binding and efficacy is a well-established principle in medicinal chemistry. One enantiomer may fit perfectly into the binding site of a receptor, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even bind to a different receptor, potentially causing off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are often crucial steps in the drug discovery process to identify the more potent and safer isomer.

Advanced Computational Modeling for SAR Prediction

In modern drug discovery, computational modeling plays a vital role in predicting the Structure-Activity Relationships (SAR) of new chemical entities, thereby accelerating the design and optimization of potent drug candidates. nih.gov These in silico methods are often more cost-effective and less time-consuming than traditional trial-and-error approaches. nih.gov

Various computational techniques are employed for SAR prediction:

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR and 3D-QSAR models are developed to correlate the physicochemical properties and spatial arrangements of atoms in a series of compounds with their biological activities. nih.gov For instance, a quantitative SAR study on cannabinoid CB1 receptor antagonists indicated that ligands exceeding a certain length would have reduced potency and that substituents with a positive charge density in the aminopiperidine region would likely possess increased pharmacological activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By analyzing the binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, researchers can gain insights into the key structural features required for potent activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

These computational tools, when used in conjunction with experimental data, provide a powerful platform for understanding SAR and guiding the design of novel this compound derivatives with improved therapeutic profiles. collaborativedrug.com

Molecular Interactions and Binding Mechanisms

Ligand-Protein Binding Assays

Ligand-protein binding assays are experimental techniques used to characterize the interaction between a ligand, such as a this compound derivative, and its target protein. These assays are essential for determining the binding affinity (how strongly the ligand binds) and can also provide information about the binding kinetics (the rates of association and dissociation).

Commonly used ligand-protein binding assays include:

Radioligand Binding Assays: This classic technique uses a radiolabeled ligand to quantify the binding to a receptor. In studies of cannabinoid CB1 receptor antagonists, displacement assays using the cannabinoid agonist [³H]CP 55,940 or the antagonist [³H]SR141716A were employed to determine the CB1 affinity of new analogs. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Fluorescence-Based Assays: These assays utilize changes in fluorescence properties upon ligand binding. This can involve intrinsic protein fluorescence (e.g., tryptophan fluorescence) or the use of fluorescently labeled ligands or proteins.

The data obtained from these binding assays are crucial for establishing the SAR of a series of compounds and for validating the predictions made by computational models. By understanding the specific molecular interactions that govern binding, medicinal chemists can rationally design new derivatives with enhanced affinity and selectivity for their intended biological target.

Investigation of Hydrogen Bonding Networks

The efficacy of this compound derivatives as enzyme inhibitors is profoundly influenced by the intricate network of hydrogen bonds they form within the target protein's active site. The primary amine and the lactam group of the piperidinone core are key hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions.

Research into derivatives of aminopiperidines as inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4) has illuminated the critical role of these interactions. The DPP-4 binding site is characterized by two main pockets, S1 and S2. nih.gov The primary amine of the aminopiperidine moiety is crucial for forming a key hydrogen bond with glutamic acid residues (Glu205/206) in the S1 pocket of DPP-4. nih.gov This interaction is a cornerstone of the inhibitory activity for many 'gliptin' drugs. nih.gov

The following table summarizes the key hydrogen bonding interactions observed in studies of aminopiperidine derivatives with target enzymes:

| Interacting Group on Derivative | Interacting Residue in Target Protein (e.g., DPP-4) | Type of Interaction | Significance |

| Primary Amine (-NH2) | Glutamic Acid (Glu205/206) | Hydrogen Bond Donor | Anchors the inhibitor in the S1 pocket, crucial for inhibitory activity. nih.gov |

| Lactam Carbonyl (C=O) | Backbone Amides in Active Site | Hydrogen Bond Acceptor | Contributes to binding affinity and stabilizes the complex. |

| Substituents | Various residues in S1/S2 pockets | Hydrogen Bonds, van der Waals | Modulates selectivity and potency. |

Conformational Analysis and its Biological Relevance

The three-dimensional shape, or conformation, of this compound derivatives is intrinsically linked to their biological activity. The piperidinone ring can adopt various conformations, such as chair, boat, and twist-boat, and the preferred conformation for binding to a target protein may not be the lowest energy conformation in solution.

The conformational flexibility of the piperidine ring and the rotational freedom of its substituents allow the molecule to adapt to the specific topology of the enzyme's active site. This induced-fit mechanism is a critical aspect of molecular recognition. Structure-activity relationship (SAR) studies on novel 3-amino-piperidin-2-one-based calcitonin gene-related peptide (CGRP) receptor antagonists revealed that modifications, including the inversion of stereocenters, led to significant improvements in receptor affinity, highlighting the importance of stereochemistry and conformation. nih.gov

Computational analyses are vital tools for exploring the conformational landscape of these derivatives. By calculating the energy of different conformations, researchers can identify low-energy, biologically relevant shapes that are likely to bind to the target. These studies have shown that the energy penalty for a ligand to adopt a bioactive conformation (the strain energy) can be significant, but this can be offset by favorable binding interactions.

The biological relevance of conformational analysis is underscored by the development of highly potent and selective inhibitors. For example, the design of DPP-4 inhibitors often involves creating a rigid scaffold that pre-organizes the key interacting groups in a conformation that is optimal for binding, thereby minimizing the entropic penalty upon binding. The table below illustrates the interplay between conformation and biological activity.

| Conformational Feature | Biological Relevance | Research Finding |

| Piperidinone Ring Pucker | Dictates the spatial orientation of substituents, influencing fit into the active site. | Different ring conformations can lead to orders of magnitude differences in binding affinity. |

| Stereochemistry at C3 | Determines the precise 3D arrangement of the amino group and other substituents, critical for specific interactions. | Inversion of stereocenters in 3-amino-piperidin-2-one derivatives led to surprising improvements in CGRP receptor affinity. nih.gov |

| Rotatable Bonds of Substituents | Allows for fine-tuning of the molecule's shape to maximize contact with the protein surface. | The flexibility of substituents can allow the molecule to adapt to different binding pockets. |

Applications in Medicinal Chemistry and Drug Discovery Featuring 3 Aminopiperidin 2 One Hydrochloride

Design and Synthesis of Novel Therapeutic Agents

The unique architecture of 3-Aminopiperidin-2-one (B154931) hydrochloride makes it an attractive starting material for the synthesis of complex and biologically active molecules. Medicinal chemists utilize its reactive sites to construct novel compounds with tailored pharmacological profiles.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 3-aminopiperidin-2-one core has demonstrated its utility as such a scaffold in the development of various therapeutic agents. Its rigid, cyclic structure allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological macromolecules.

The chiral nature of 3-aminopiperidin-2-one is of particular importance, as stereochemistry often plays a critical role in pharmacological activity. For instance, the (R)-enantiomer of 3-aminopiperidin-2-one hydrochloride is a key intermediate in the synthesis of (R)-3-aminopiperidine, which is subsequently used to produce inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes treatment. medchemexpress.comnih.gov

Furthermore, derivatives of 3-aminopiperidin-2-one have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists. hmdb.ca The development of a novel series of these antagonists was based on the 3-amino-piperidin-2-one scaffold, leading to the identification of a potent and orally bioavailable candidate for the treatment of migraines. hmdb.ca These examples highlight the adaptability of the 3-aminopiperidin-2-one framework in generating diverse and therapeutically relevant compounds.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The 3-aminopiperidin-2-one scaffold serves as an excellent template for the creation of peptidomimetics due to its ability to constrain the conformation of peptide chains.

The synthesis of 4-substituted-3-aminopiperidin-2-ones has been developed as a method for creating six-membered lactam-bridged dipeptides. This strategy has been successfully applied to the synthesis of a conformationally constrained analogue of the tetrapeptide N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a molecule known to inhibit hematopoietic stem cell proliferation. medchemexpress.comacs.org By incorporating the 3-aminopiperidin-2-one core, researchers can create rigid structures that mimic the bioactive conformation of the original peptide, potentially leading to enhanced activity and selectivity.

The 3-aminopiperidin-2-one scaffold can also serve as a surrogate for dipeptides. For example, a 3-aminopiperidin-2,5-dione has been synthesized to act as a conformationally constrained mimic of the Ala-Gly dipeptide. Similarly, chiral 3,5-diaminopiperidin-2-one has been developed as a conformationally restricted surrogate for the 2,4-diaminobutanoyl (Dab)-Gly dipeptide. Such dipeptide surrogates are valuable tools in drug design for exploring the structure-activity relationships of peptides and developing novel therapeutic agents.

| Peptidomimetic Type | Scaffold Used | Peptide Mimicked | Key Synthetic Feature |

| Tetrapeptide Analogue | 4-substituted-3-aminopiperidin-2-one | N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) | Six-membered lactam bridge |

| Dipeptide Surrogate | 3-aminopiperidin-2,5-dione | Ala-Gly | Conformationally constrained mimic |

| Dipeptide Surrogate | Chiral 3,5-diaminopiperidin-2-one | 2,4-diaminobutanoyl (Dab)-Gly | Conformationally restricted surrogate |

The incorporation of the 3-aminopiperidin-2-one moiety into peptide sequences has led to the development of potent and selective enzyme inhibitors. A notable example is the creation of peptide analogues based on this scaffold that act as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes).

In this research, a series of peptide analogues containing a piperidine (B6355638) moiety as a replacement for a glycine (B1666218) residue were synthesized and tested for their inhibitory activity against IdeS. Several of the 3-aminopiperidine-based analogues were identified as effective inhibitors of IdeS. This discovery is significant as IdeS is a virulence factor in Streptococcus pyogenes infections, and its inhibition could represent a novel therapeutic strategy. The study highlights the potential of using the 3-aminopiperidin-2-one scaffold to design specific enzyme inhibitors.

Development of Piperidinone-Based Peptidomimetics

Therapeutic Potential of this compound Derivatives

The versatile nature of the 3-aminopiperidin-2-one scaffold has prompted its exploration in various therapeutic areas, including oncology.

While direct applications of this compound in approved anti-cancer drugs are not extensively documented in publicly available research, the broader class of piperidinone-containing compounds has shown promise in anti-cancer research. For instance, studies have explored various piperidone derivatives for their anti-proliferative and apoptotic effects on cancer cell lines. However, specific lead compounds for cancer therapy that are explicitly derived from this compound are not prominently featured in the reviewed literature.

It is important to note that the development of lead compounds in anti-cancer research is a complex process. While a particular scaffold like 3-aminopiperidin-2-one may show initial promise, extensive medicinal chemistry efforts are required to optimize its properties for efficacy and safety. The existing research on related piperidinone structures suggests that derivatives of this compound could be a valuable area for future investigation in the quest for novel anti-cancer agents.

Applications in Metabolic Disorders (e.g., Type 2 Diabetes via DPP-IV Inhibition)

The chiral derivatives of 3-aminopiperidine are crucial for the synthesis of inhibitors of Dipeptidyl Peptidase IV (DPP-IV). wipo.intgoogle.com Specifically, (R)-3-aminopiperidin-2-one hydrochloride is a key intermediate used to produce (R)-3-aminopiperidine dihydrochloride (B599025). wipo.int This resulting (R)-3-aminopiperidine moiety is a foundational component for a class of oral anti-hyperglycemic drugs known as gliptins, which are used in the management of type 2 diabetes mellitus. patsnap.comgoogle.com

DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to increased insulin (B600854) release in a glucose-dependent manner and better glycemic control. The 3-aminopiperidine structure is integral to the efficacy and selectivity of these inhibitors. google.com The development of potent and selective DPP-IV inhibitors is an active area of research to provide therapeutic options with a low risk of hypoglycemia. wipo.int

| Compound Class | Target | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Substituted 3-aminopiperidines | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | (R)-3-aminopiperidine is a key chiral intermediate for synthesizing DPP-IV inhibitors. | wipo.intgoogle.com |

| (R)-3-aminopiperidin-2-one hydrochloride | Precursor to (R)-3-aminopiperidine | Pharmaceutical Synthesis | Serves as a starting material for the large-scale synthesis of the active piperidine core. | wipo.intgoogle.com |

Research in Inflammatory Conditions

Recent research has identified novel applications for the 3-amino-piperidin-2-one scaffold in conditions with an inflammatory component. A series of 3-amino-piperidin-2-one-based compounds have been developed and investigated as antagonists of the calcitonin gene-related peptide (CGRP) receptor. nih.gov CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine, a neurological condition often characterized by severe headaches and neurogenic inflammation. nih.govchemimpex.com

Antagonizing the CGRP receptor is a validated therapeutic strategy for the treatment of migraine. nih.govchemimpex.com The discovery of potent and orally bioavailable CGRP receptor antagonists based on the 3-amino-piperidin-2-one structure highlights the utility of this scaffold beyond metabolic diseases. nih.gov These findings open avenues for developing novel treatments for migraine and potentially other inflammatory conditions where CGRP is implicated. nih.gov

Exploration in Neurodegenerative Diseases (e.g., Alzheimer's Disease Biomarker)

The piperidine nucleus is a significant scaffold in the development of therapeutic agents for neurodegenerative conditions like Alzheimer's disease. wipo.int Its structural properties are valuable in designing molecules that can interact with various targets implicated in the disease's pathology. wipo.int However, there is currently no specific research in the public domain that identifies this compound or its direct derivatives as a biomarker for Alzheimer's disease. The search for reliable biomarkers, which can be detected in easily accessible samples like blood or cerebrospinal fluid, is a critical area of Alzheimer's research, but this particular compound has not been highlighted in such studies. mdpi.com

While the broader class of piperidine derivatives continues to be a focus for developing neuroprotective drug candidates, the specific role of this compound in this area, particularly as a biomarker, remains unexplored in published literature. wipo.int

Investigations as Antiviral Agents (e.g., HIV-1)

The piperidine ring is a common structural motif in many antiviral agents, including some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. kuleuven.be However, a direct link between the 3-aminopiperidin-2-one scaffold and the development of HIV-1 inhibitors has not been established in the available literature.

Interestingly, a structurally related class of compounds, the 3-aminopyridin-2(1H)-ones, has been evaluated for anti-HIV-1 activity. nih.gov It is important to note the distinction: piperidinones feature a saturated six-membered ring, whereas pyridinones contain an aromatic ring. Certain derivatives of 3-aminopyridin-2(1H)-one have demonstrated potent and selective inhibition of the HIV-1 reverse transcriptase enzyme. nih.gov Two compounds from this series, L-697,639 and L-697,661, were potent enough to be selected for clinical trials. nih.gov This suggests that while the specific 3-aminopiperidin-2-one core has not been reported in this context, the general aminolactam pharmacophore has shown promise in the search for novel antiviral therapies.

| Compound Series | Target | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 3-Aminopyridin-2(1H)-one derivatives | HIV-1 Reverse Transcriptase | HIV-1 Infection | Potent and selective inhibition, with some candidates entering clinical trials. | nih.gov |

| Piperidine-linked amino-triazine derivatives | HIV-1 Reverse Transcriptase | HIV-1 Infection | Showed excellent activity against wild-type HIV-1. | kuleuven.be |

Drug Discovery Methodologies

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of 3-aminopiperidin-2-one, this process is well-illustrated in the development of DPP-IV inhibitors. google.com

Once the 3-aminopiperidine scaffold was identified as a viable core for DPP-IV inhibition, researchers engaged in systematic structure-activity relationship (SAR) studies. google.com This involves synthesizing a library of analogues where different chemical groups are attached to the piperidine ring and the amino group. These new compounds are then tested to see how the changes affect their ability to inhibit the target enzyme and their selectivity over related enzymes like DPP8 and DPP9. google.com The goal is to enhance the desired activity while minimizing potential off-target effects and improving metabolic stability and oral bioavailability. google.com

Exploration of Drug Repurposing Potential

Drug repurposing, or finding new therapeutic uses for existing drugs, is a strategy to accelerate the drug development process. This approach leverages the known safety and pharmacokinetic profiles of approved drugs to reduce development time and costs.

Currently, there is no specific information in the public domain regarding the formal repurposing of this compound or its immediate derivatives for new therapeutic indications. The discovery of its utility as a scaffold for CGRP receptor antagonists appears to be the result of de novo drug design and screening efforts rather than a repurposing initiative. nih.gov

Rational Drug Design Approaches Utilizing the Aminopiperidinone Moiety

Rational drug design leverages the structural understanding of biological targets to develop new pharmaceuticals. nih.gov This approach aims to create molecules that are highly specific for their intended target, thereby enhancing efficacy and minimizing off-target effects. The 3-aminopiperidin-2-one moiety has emerged as a valuable scaffold in this endeavor. Its rigid, cyclic structure provides a fixed three-dimensional framework, while the strategically positioned amino and lactam groups offer versatile points for chemical modification and interaction with target proteins.

This structural rigidity and functional group presentation make the aminopiperidinone core a "privileged scaffold"—a molecular framework that can bind to multiple, distinct biological targets through specific modifications. Medicinal chemists exploit this by systematically altering the substituents on the piperidinone ring to optimize binding affinity, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.

Case Study: Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

A significant application of rational drug design involving the 3-aminopiperidin-2-one scaffold is in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target for migraine treatment. nih.govnih.gov CGRP is a protein that plays a crucial role in transmitting pain signals and causing inflammation during migraine attacks. migrainedisorders.org Blocking its receptor can effectively prevent or alleviate migraine symptoms. nih.govdrugs.com

Researchers have successfully invented novel series of CGRP receptor antagonists by using the 3-aminopiperidin-2-one structure as a central building block. nih.gov Through detailed exploration of structure-activity relationships, scientists were able to generate a moderately potent lead compound. nih.gov Subsequent rational design efforts, which included strategic modifications like ring contraction and inverting the stereochemistry at key positions, led to remarkable improvements in the compound's ability to bind to the CGRP receptor. nih.gov This iterative process of design, synthesis, and testing culminated in the identification of a highly potent and orally bioavailable CGRP receptor antagonist, demonstrating the power of using the aminopiperidinone scaffold to achieve desired pharmacological properties. nih.gov

Table 1: Conceptual Iterative Design from a Lead Structure

| Design Stage | Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|

| Initial Lead Compound | Identified a 3-aminopiperidin-2-one based structure with moderate CGRP receptor affinity. | Moderately potent lead structure generated. | nih.gov |

| Structural Refinement | Introduction of various substituents to probe structure-activity relationships (SAR). | Key interaction points with the receptor identified. | nih.gov |

| Scaffold Modification | Contraction of the piperidinone ring and inversion of stereocenters. | Surprising and significant improvements in receptor affinity. | nih.gov |

| Final Candidate | Optimization of modifications based on SAR data. | A potent, structurally novel, and orally bioavailable CGRP receptor antagonist was identified. | nih.gov |

Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Another prominent example is the use of chiral aminopiperidine derivatives, synthesized from this compound, as core components of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. nih.gov These drugs, known as "gliptins," are a class of oral medications used to treat type 2 diabetes. nih.gov DPP-IV is an enzyme that rapidly inactivates incretin hormones, which are crucial for maintaining glucose balance. nih.govnih.gov By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to better glycemic control. nih.gov

The rational design of DPP-IV inhibitors heavily relies on creating a molecule that fits precisely into the enzyme's active site. The piperidine ring of the drug molecule is designed to mimic the proline residue of the natural substrates of DPP-IV. nih.gov The specific stereochemistry (chirality) of the aminopiperidine component is critical for potent inhibition, highlighting the importance of precise three-dimensional structure in drug design. The synthesis of specific enantiomers of 3-aminopiperidine from its precursor, 3-aminopiperidin-2-one, is a key step in producing effective and selective DPP-IV inhibitors like sitagliptin (B1680988) and alogliptin. nih.gov

Analytical and Stability Assessment of 3 Aminopiperidin 2 One Hydrochloride

Advanced Spectroscopic and Chromatographic Characterization Methods

The definitive identification and characterization of 3-Aminopiperidin-2-one (B154931) hydrochloride rely on a combination of sophisticated analytical techniques. These methods provide unambiguous structural confirmation, determine the exact molecular weight, and quantify stereoisomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unequivocal structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For 3-Aminopiperidin-2-one hydrochloride, both ¹H NMR and ¹³C NMR spectra are utilized to confirm the integrity of the piperidinone ring and the presence of the amine group at the C3 position.

The ¹H NMR spectrum is expected to show distinct signals for the protons at each position of the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide conclusive evidence for the arrangement of atoms. The ¹³C NMR spectrum complements this by identifying each unique carbon atom in the molecule, including the characteristic signal for the carbonyl carbon (C=O) of the lactam ring.

Table 1: Expected NMR Spectroscopic Data for 3-Aminopiperidin-2-one Note: Data presented are typical expected values for the core structure. Actual chemical shifts for the hydrochloride salt may vary based on solvent and concentration.

| Atom Position | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |

|---|---|---|

| C2 (Carbonyl) | - | ~173-175 |

| C3 (CH-NH₂) | Multiplet | ~50-55 |

| C4 (CH₂) | Multiplet | ~25-30 |

| C5 (CH₂) | Multiplet | ~20-25 |

| C6 (CH₂) | Multiplet | ~40-45 |

| NH (Amide) | Broad Singlet | - |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. researchgate.net This capability is crucial for confirming the identity of 3-Aminopiperidin-2-one and differentiating it from other compounds with the same nominal mass. nih.gov

For 3-Aminopiperidin-2-one (free base), the analysis would typically be performed using a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule [M+H]⁺. The instrument then measures its exact mass, which is compared against the theoretical mass calculated from its elemental formula.

Table 2: High-Resolution Mass Spectrometry Data for 3-Aminopiperidin-2-one

| Parameter | Value |

|---|---|

| Molecular Formula (Free Base) | C₅H₁₀N₂O |

| Ionization Mode | ESI+ |

| Ion Observed | [M+H]⁺ |

Since 3-Aminopiperidin-2-one possesses a chiral center at the C3 position, it can exist as two enantiomers, (R) and (S). The determination of enantiomeric purity is critical as different enantiomers of a drug can have distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. researchgate.netnih.gov

For compounds like 3-aminopiperidine and its derivatives, which may lack a strong UV chromophore, a pre-column derivatization step is often employed. nih.govgoogle.com A derivatizing agent, such as para-toluenesulfonyl chloride (PTSC), is used to attach a chromophore to the amine group, enhancing UV detection and often improving chiral recognition on the stationary phase. nih.gov The resulting diastereomeric derivatives can then be separated on a suitable chiral column. researchgate.netnih.gov

Table 3: Example Chiral HPLC Method for Enantiomeric Purity Analysis Note: This table is based on methods developed for the closely related compound 3-aminopiperidine and illustrates a typical approach. nih.gov

| Parameter | Condition |

|---|---|

| Derivatizing Agent | para-Toluenesulfonyl Chloride (PTSC) |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rₛ) | > 4.0 between enantiomers |

Pharmaceutical Stability Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. ijrpp.combiomedres.us

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. nih.gov This information is vital for developing stability-indicating analytical methods. The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.gov The goal is to achieve a target degradation of approximately 5-20%. biomedres.us

Hydrolysis is a common degradation pathway for many pharmaceuticals. ijrpp.com Hydrolytic stability studies for this compound are conducted across a range of pH values, typically under acidic and basic conditions, to determine its susceptibility to this degradation mechanism. nih.gov These studies involve exposing a solution of the compound to acidic (e.g., hydrochloric acid) and basic (e.g., sodium hydroxide) conditions at elevated temperatures to accelerate the degradation process. ijrpp.comnih.gov Samples are analyzed at various time points to quantify the amount of remaining API and identify any degradation products formed.

Table 4: Illustrative Protocol and Results for Hydrolytic Forced Degradation Note: The following data is illustrative of a typical forced degradation study design, as specific experimental results for this compound are not publicly available.

| Stress Condition | Temperature | Time (hours) | Assay of 3-Aminopiperidin-2-one HCl (% Remaining) | Major Degradant(s) Formed (% Peak Area) |

|---|---|---|---|---|

| 0.1 M HCl | 60°C | 8 | 92.5% | Degradant A (3.1%) |

| 0.1 M HCl | 60°C | 24 | 85.2% | Degradant A (8.5%) |

| 0.1 M NaOH | 60°C | 8 | 90.1% | Degradant B (4.2%) |

| 0.1 M NaOH | 60°C | 24 | 78.9% | Degradant B (12.3%) |

Forced Degradation Studies under Stress Conditions

Oxidative Degradation Pathways